![molecular formula C13H13N3O2 B2786811 (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine CAS No. 176853-39-7](/img/structure/B2786811.png)
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This can include the starting materials, catalysts, reaction conditions (temperature, pressure, solvent), and the yield .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity, the products it forms, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
1. Vicarious Nucleophilic Substitution of Hydrogen (VNS) The compound has been studied in the context of the vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines . This reaction is a crucial process in the synthesis of many molecules found in nature, such as peptides and proteins .
Nitro/Nitroso Conversion
The compound illustrates the nitro/nitroso conversion within the VNS reaction . This conversion is an important chemical process that can be used in various fields of chemistry.
Synthesis of Double VNS Products
The compound is presented as a double VNS product . This suggests that it could be used in the synthesis of complex molecules through the double VNS reaction.
Study of Nucleophile Attack
It is postulated that the potassium counterion interacts with the oxygen on the nitro group of the compound, which could influence nucleophile attack . This makes the compound useful in studying the mechanisms of nucleophile attack.
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry and biology, including drug discovery and material science.
Characterization Techniques
The properties of all new products derived from the compound have been characterized by several techniques: MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR . This suggests that the compound can be used as a model compound for the development and validation of these characterization techniques.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15(2)9-7-11-6-5-10-4-3-8-14-12(10)13(11)16(17)18/h3-9H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNZCVICGJMCPY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine |
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